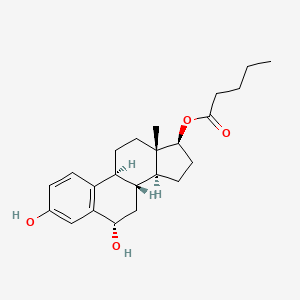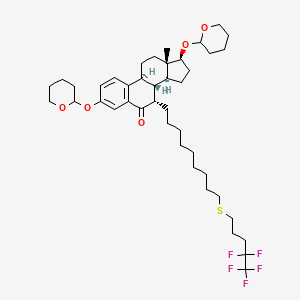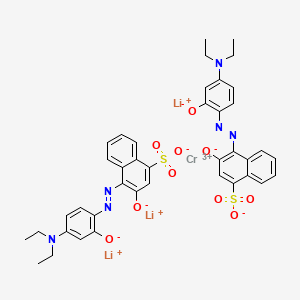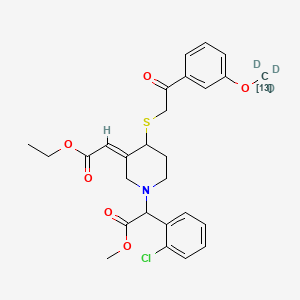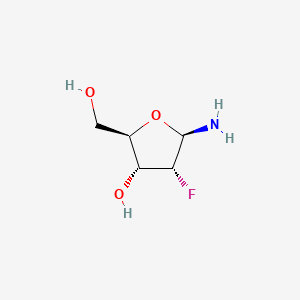
Piracetam-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piracetam-d8 is a derivative of Piracetam, a nootropic compound known for its cognitive-enhancing properties . It is a modified version of Piracetam that contains eight deuterium atoms, which are heavy isotopes of hydrogen . This modification makes the compound more stable and can result in a longer half-life in the body . It is commonly used as a cognitive enhancer to improve memory, focus, and overall cognitive function .
Synthesis Analysis
The synthesis of Piracetam involves taking alpha-pyrrolidone as raw material, slowly adding a methanol solution of sodium methoxide at reduced pressure . After methanol is evaporated completely, a methylbenzene solution of methyl chloroacetate is slowly added . The reaction temperature is controlled to be 20 to 110 DEG C and reacts for 5.0 hours under heat-preserved condition .
Molecular Structure Analysis
Polymorphs II and III of piracetam exhibit a polytypic relationship comprising identical layers of molecules with different relative arrangements . Polymorph II has an interlayer structure in which the piracetam molecules adopt face-to-face and edge-to-edge alignments, while polymorph III adopts a herringbone type arrangement in the interlayer region .
Physical And Chemical Properties Analysis
Piracetam D8 has a molecular weight of 146.25 g/mol and a molecular formula of C6H10D8N2O2 . It has a melting point of 149-151°C and is soluble in water, ethanol, and propylene glycol . The compound is typically administered orally and has a relatively short half-life of around 4-5 hours .
Aplicaciones Científicas De Investigación
Trastornos cognitivos y demencia
Piracetam se ha utilizado en el tratamiento de trastornos cognitivos y demencia . Aunque no mostró beneficios a largo plazo para el tratamiento de deterioros cognitivos leves, estudios recientes demostraron su efecto neuroprotector cuando se utiliza durante la cirugía de bypass coronario . También fue eficaz en el tratamiento de trastornos cognitivos de origen cerebrovascular y traumático .
Epilepsia y convulsiones
Piracetam ha demostrado beneficios como terapia complementaria para individuos con epilepsia mioclónica . Tiene propiedades anticonvulsivas, que podrían ser beneficiosas en el tratamiento de la epilepsia y las convulsiones .
Enfermedades neurodegenerativas
Piracetam se ha utilizado en el tratamiento de enfermedades neurodegenerativas . Modula la neurotransmisión en una variedad de sistemas de transmisión, lo que podría ser beneficioso en el tratamiento de estas enfermedades .
Accidente cerebrovascular / Isquemia
Piracetam y compuestos similares al piracetam se han utilizado en accidentes cerebrovasculares experimentales en animales . Tiene propiedades neuroprotectoras, lo que podría ser beneficioso en el tratamiento del accidente cerebrovascular / isquemia
Mecanismo De Acción
Target of Action
Piracetam-d8, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), primarily targets the neuronal and vascular systems . It modulates neurotransmission in a range of transmitter systems, including cholinergic and glutamatergic systems . It also influences the vascular system by reducing erythrocyte adhesion to the vascular endothelium .
Mode of Action
This compound interacts with the polar heads in the phospholipids membrane, and the resulting mobile drug-lipid complexes are thought to reorganize the lipids and influence membrane function and fluidity . This interaction is thought to improve membrane stability, allowing the membrane and transmembrane proteins to maintain and recover the three-dimensional structure or folding for normal function .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to improve neural plasticity . It also inhibits the PI3K/Akt/mTOR pathway in oxygen-glucose deprivation (OGD)-stimulated SH-SY5Y cells . Moreover, it attenuates the translocation of mitochondrion-specific proteins of the caspase-independent pathway, such as apoptotic-inducing factor (AIF) and endonuclease-G (endo-G) .
Pharmacokinetics
Cells co-treated with lipopolysaccharide (lps) and piracetam exhibited significant uptake of piracetam . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has neuroprotective and anticonvulsant properties . It enhances the growth of OGD-stimulated SH-SY5Y cells, inhibits oxidative stress, and improves mitochondrial function . It also attenuates oxidative DNA fragmentation and poly [ADP-ribose] polymerase-1 (PARP-1) up-regulation in the nucleus .
Action Environment
Environmental factors can influence the action of this compound. For instance, a study found that the effect of Piracetam was selective in rodents of the attention deficit phenotype (ED-low), and restored the preference for an enriched environment during exploratory behavior . This suggests that the environment can play a role in the efficacy of this compound.
Análisis Bioquímico
Biochemical Properties
Piracetam-d8 plays a significant role in biochemical reactions, particularly those involving neurotransmission and cognitive function. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of neurotransmitter receptors, including cholinergic and glutamatergic receptors . It also affects membrane fluidity, which is crucial for maintaining the proper function of neuronal cells . These interactions enhance synaptic plasticity and improve cognitive functions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase cerebral blood flow and enhance oxygen extraction, which supports neuronal health . Additionally, this compound modulates neurotransmission by affecting the release and uptake of neurotransmitters, thereby improving synaptic efficiency . These effects contribute to its neuroprotective properties and its ability to enhance cognitive functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the polar head groups of phospholipids in cell membranes, thereby increasing membrane fluidity . This action helps maintain the integrity of cell membranes and supports the proper functioning of membrane-bound proteins. This compound also influences the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, growth, and metabolism . By modulating this pathway, this compound enhances neuronal resilience and cognitive function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be stable under standard storage conditions, with minimal degradation . Long-term studies have shown that this compound maintains its efficacy in enhancing cognitive functions and protecting neuronal cells from oxidative stress . These effects are consistent over time, indicating the compound’s potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound improve cognitive performance and reduce oxidative stress in animal models of cognitive impairment . High doses may lead to adverse effects, such as increased anxiety and hyperactivity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetylcholinesterase and glutamate dehydrogenase, which play crucial roles in neurotransmitter metabolism . By modulating these enzymes, this compound helps maintain optimal levels of neurotransmitters, thereby supporting cognitive function and neuronal health.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites, such as neuronal synapses .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cell membranes of neuronal cells . Its localization is influenced by its interactions with membrane phospholipids and proteins. These interactions help stabilize cell membranes and support the proper functioning of membrane-bound receptors and enzymes. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its efficacy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Piracetam-d8 involves the deuteration of Piracetam, which is a nootropic drug. The deuteration process is carried out by replacing the hydrogen atoms in the molecule with deuterium atoms. This is done to create a labeled compound that can be used in various research studies.", "Starting Materials": ["Piracetam", "Deuterium oxide", "Sodium hydroxide", "Deuterium gas", "Hydrogen gas", "Palladium on carbon"], "Reaction": ["Step 1: Piracetam is dissolved in deuterium oxide and sodium hydroxide is added to the solution.", "Step 2: The mixture is heated and deuterium gas is bubbled through it.", "Step 3: Palladium on carbon is added as a catalyst and the mixture is stirred for several hours.", "Step 4: The reaction mixture is filtered and the solid is washed with deuterium oxide.", "Step 5: The product is obtained by drying the solid under vacuum."] } | |
Número CAS |
1329799-64-5 |
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
150.207 |
Nombre IUPAC |
2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |
Clave InChI |
GMZVRMREEHBGGF-SVYQBANQSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N |
Sinónimos |
2-Oxo-1-pyrrolidineacetamide-d8; (2-Oxopyrrolidino)acetamide-d8; 2-(2-Oxopyrrolidin-1-yl)acetamide-d8; Avigilen-d8; Axonyl-d8; Cerebroforte-d8; Piramem-d8; Pyracetam-d8; UCB 6215-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





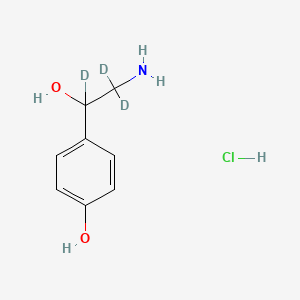

![(17beta)-3,17-Bis[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)
![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)
